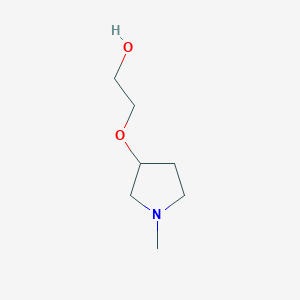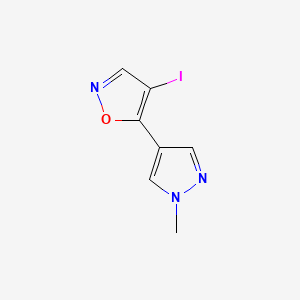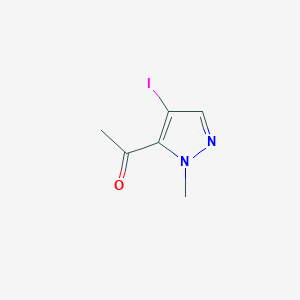
1-Isobutyl-1H-pyrazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of the sulfonyl chloride group makes it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
The synthesis of 1-Isobutyl-1H-pyrazole-3-sulfonyl chloride typically involves the sulfonation of pyrazoles using chlorosulfonic acid (ClSO3H). The process is carried out under controlled conditions to ensure high yields and purity . The general method involves adding ClSO3H to the pyrazole derivative at low temperatures, followed by heating to complete the reaction . Industrial production methods often employ similar techniques but on a larger scale, with additional purification steps to meet regulatory standards .
Chemical Reactions Analysis
1-Isobutyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, pyrazole derivatives generally exhibit reactivity towards oxidizing and reducing agents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium complexes . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isobutyl-1H-pyrazole-3-sulfonyl chloride has several applications in scientific research:
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential drug candidates with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is employed in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-pyrazole-3-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide and sulfonate derivatives . These reactions often proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .
Comparison with Similar Compounds
1-Isobutyl-1H-pyrazole-3-sulfonyl chloride can be compared to other sulfonyl chlorides and pyrazole derivatives:
Properties
CAS No. |
1354706-16-3 |
|---|---|
Molecular Formula |
C7H11ClN2O2S |
Molecular Weight |
222.69 |
IUPAC Name |
1-(2-methylpropyl)pyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-6(2)5-10-4-3-7(9-10)13(8,11)12/h3-4,6H,5H2,1-2H3 |
InChI Key |
RDNAMJDVKDXLGD-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=CC(=N1)S(=O)(=O)Cl |
Canonical SMILES |
CC(C)CN1C=CC(=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1,N4-Bis(benzo[d]isothiazol-3-yl)cyclohexane-1,4-diamine](/img/structure/B3047112.png)



![N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide](/img/structure/B3047117.png)

![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate](/img/structure/B3047121.png)



![4-iodo-1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B3047130.png)



